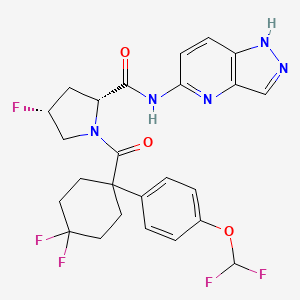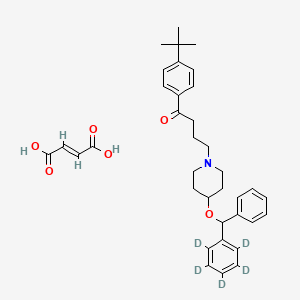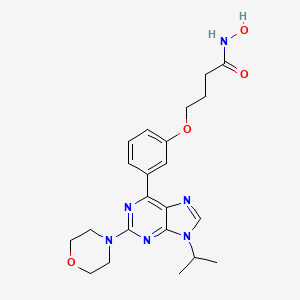
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 is a peptide consisting of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence is notable for its potential roles in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is coupled to the chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residue, leading to the formation of kynurenine.
Reduction: Peptides can be reduced at disulfide bonds if present, though this particular peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with different amino acids.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups if disulfide bonds are present.
Substitution: Peptide analogs with altered sequences.
Aplicaciones Científicas De Investigación
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of peptide-based drugs and biochemical assays.
Mecanismo De Acción
The mechanism by which pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 exerts its effects involves binding to specific receptors or interacting with other proteins. The molecular targets and pathways can vary depending on the biological context, but common pathways include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Modulation: Interaction with enzymes to alter their activity.
Receptor Binding: Binding to cell surface receptors to initiate a cellular response.
Comparación Con Compuestos Similares
Similar Compounds
pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2: Another peptide with a similar sequence but different biological activity.
pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2: A variant with a threonine residue instead of alanine.
Uniqueness
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2: is unique due to its specific sequence, which determines its distinct biological activity and potential therapeutic applications. The presence of specific amino acids like tryptophan and phenylalanine contributes to its unique properties.
Propiedades
Fórmula molecular |
C43H57N11O11 |
|---|---|
Peso molecular |
904.0 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
KMVRKMSUXFKTDO-RKNQSKIKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



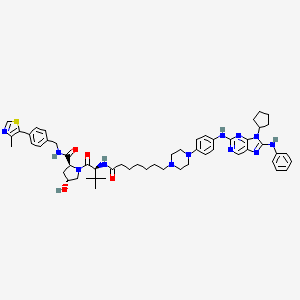
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)
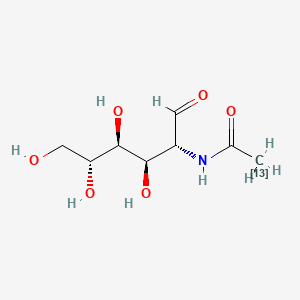
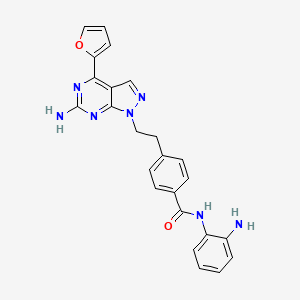
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)


